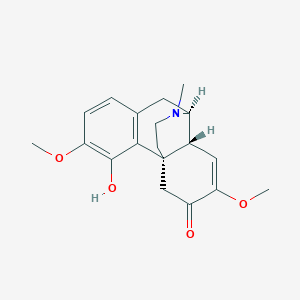
14-Episinomenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Episinomenine is an alkaloid that can be isolated from the plant Stephania cepharantha . It belongs to the class of isoquinoline alkaloids and has a molecular formula of C19H23NO4 with a molecular weight of 329.39 g/mol . This compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 14-Episinomenine can be synthesized through several synthetic routes. One common method involves the extraction of the compound from the tubers of Stephania cepharantha . The extraction process typically involves the use of organic solvents such as methanol or ethanol, followed by purification steps including chromatography.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources. The process involves large-scale cultivation of Stephania cepharantha, followed by extraction and purification using industrial-scale chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 14-Episinomenine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions of the isoquinoline ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other isoquinoline alkaloids and derivatives.
Biology: Research has shown its potential in modulating biological pathways, making it a candidate for studying cellular processes.
Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 14-Episinomenine involves its interaction with various molecular targets and pathways. It has been shown to modulate the PI3K/Akt/mTOR, NF-κB, MAPK, and JAK/STAT signaling pathways . These interactions result in its anti-inflammatory, immunosuppressive, and potential antitumor effects.
Comparison with Similar Compounds
14-Episinomenine can be compared with other isoquinoline alkaloids such as sinomenine, dauricine, and tetrandrine . While these compounds share similar structural features, this compound is unique due to its specific biological activities and the pathways it modulates. For instance:
Sinomenine: Known for its anti-inflammatory and immunosuppressive properties.
Dauricine: Exhibits antitumor and anti-inflammatory activities.
Tetrandrine: Used for its anti-inflammatory and antitumor effects.
Properties
Molecular Formula |
C19H23NO4 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13-,19+/m0/s1 |
InChI Key |
INYYVPJSBIVGPH-WTOJCKNJSA-N |
Isomeric SMILES |
CN1CC[C@@]23CC(=O)C(=C[C@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC |
Canonical SMILES |
CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















